molecular formula C12H13NO3 B1405532 Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate CAS No. 1427460-80-7

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Cat. No. B1405532
M. Wt: 219.24 g/mol
InChI Key: YLQWLWMRZGHQGR-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate is a chemical compound . It is a derivative of benzoxazole , a class of compounds that have been extensively used as a starting material for different mechanistic approaches in drug discovery .


Synthesis Analysis

The synthesis of benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, often involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular structure of Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate is confirmed by IR, 1H/13C-NMR, and mass .


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzoxazole, such as those synthesized from methyl 2-substituted benzoxazole-5-carboxylate, exhibit antimicrobial activity. This includes compounds like ethyl 3-(2-substituted benzoxazol-5-yl) acrylate and 4-(2-substituted benzoxazol-5-yl) but-3-en-2-one, which have been evaluated for their biological effectiveness against various microbial strains. The synthesis process involves refluxing with methanol and THF in the presence of NaBH4, followed by partial oxidation and treatment with carbonyl compounds to yield these derivatives (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Photochemical Properties

Another study focused on the photochemical reactions and properties of ethyl 2-substituted thiazole-5-carboxylates, revealing their potential as singlet-oxygen sensitizers. These compounds exhibited fluorescence and could be used in photo-oxidation processes, highlighting their photophysical properties and potential applications in photochemical studies (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Synthesis of Heterocyclic Compounds

The development of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method and its subsequent use in studying the corrosion inhibition activity on carbon steel is an example of applying such compounds in materials science. This research shows the versatility of benzoxazole derivatives in synthesizing new compounds with practical applications in corrosion inhibition (Insani, Wahyuningrum, & Bundjali, 2015).

Catalysis and Chemical Transformations

The phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines showcases the utility of benzoxazole derivatives in catalysis and organic synthesis. This method highlights the role of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, leading to the efficient formation of highly functionalized compounds with complete regioselectivity (Zhu, Lan, & Kwon, 2003).

Future Directions

Benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They are used in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment .

properties

IUPAC Name

ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQWLWMRZGHQGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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